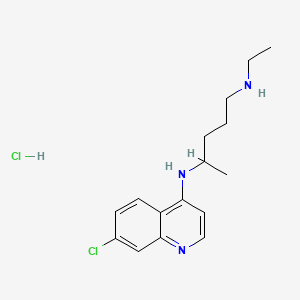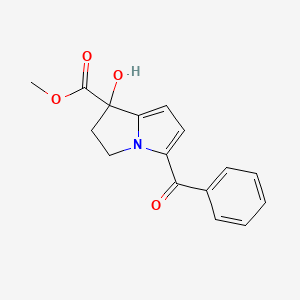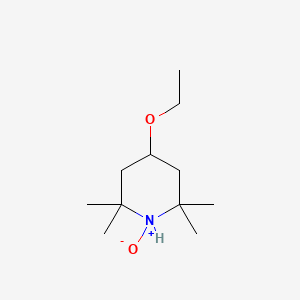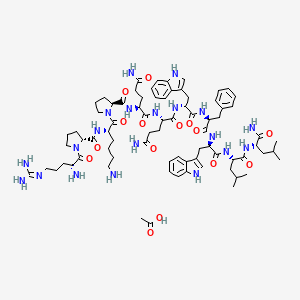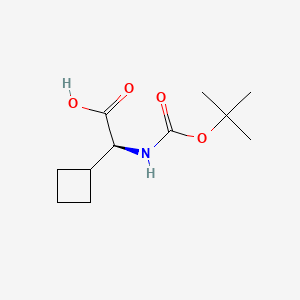
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
Descripción general
Descripción
“(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” is a type of tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in organic synthesis due to their multiple reactive groups . They are particularly useful in the synthesis of dipeptides .
Synthesis Analysis
The synthesis of tert-butyloxycarbonyl-protected amino acids involves the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . The resulting protected amino acid ionic liquids (Boc-AAILs) are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Aplicaciones Científicas De Investigación
Synthesis of PI3K Inhibitors
Boc-L-cyclobutylglycine is a valuable glycine derivative used in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors . These inhibitors are crucial in cancer research as they target the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, researchers can potentially control the growth and survival of cancer cells.
Peptide Synthesis
This compound serves as a building block in peptide synthesis, particularly for the incorporation of cyclobutyl rings into peptides . The cyclobutyl group can introduce conformational constraints in peptides, which is useful in studying peptide structure-activity relationships and developing therapeutic peptides.
Drug Delivery Systems
In material science, Boc-L-cyclobutylglycine has been utilized in the synthesis of polymeric materials that can act as drug carriers . For instance, it has been used to create copolymers with specific end groups that enhance drug release properties, stability, and anti-inflammatory activity, making them suitable for medical applications.
Biochemical Research
The compound is employed in biochemical research to study enzyme-substrate interactions and enzyme kinetics . Its unique structure allows it to act as a substrate or inhibitor analogue, aiding in the elucidation of enzymatic mechanisms.
Pharmaceutical Development
Boc-L-cyclobutylglycine is used in pharmaceutical development for the creation of novel therapeutic agents . Its incorporation into drug molecules can improve pharmacokinetic properties and enhance the efficacy of drugs.
Industrial Applications
While primarily used in research, Boc-L-cyclobutylglycine also has potential industrial applications. Its safety data sheet indicates that it is not classified as hazardous, suggesting it could be handled in larger scales for industrial synthesis without significant risks .
Mecanismo De Acción
Target of Action
It’s known that this compound is a glycine derivative and can be used for pi3k inhibitor synthesis . PI3Ks (Phosphoinositide 3-kinases) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound is a boc-protected amino acid . Boc-protection is a common method used in organic chemistry to protect amines, particularly in peptide synthesis . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions .
Biochemical Pathways
As a potential pi3k inhibitor, it may affect the pi3k/akt/mtor pathway, which is critical in many aspects of cell growth and survival .
Result of Action
As a potential pi3k inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .
Action Environment
Like most chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
(2S)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFGIXTRBDGRB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164281 | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid | |
CAS RN |
155905-77-4 | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155905-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





